N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine
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Overview
Description
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine is an organic compound characterized by the presence of two nitrooctyl groups attached to a benzene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-methyl-2-nitrooctyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include redox reactions and covalent modifications of target proteins.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~4~-Bis(2-methylphenyl)benzene-1,4-diamine
- N~1~,N~4~-Bis(2-methoxybenzylidene)hexane-1,6-diamine
- N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine
Uniqueness
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine is unique due to the presence of nitrooctyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
125558-68-1 |
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Molecular Formula |
C24H42N4O4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine |
InChI |
InChI=1S/C24H42N4O4/c1-5-7-9-11-17-23(3,27(29)30)19-25-21-13-15-22(16-14-21)26-20-24(4,28(31)32)18-12-10-8-6-2/h13-16,25-26H,5-12,17-20H2,1-4H3 |
InChI Key |
VAVGLNOWAPTOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CNC1=CC=C(C=C1)NCC(C)(CCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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